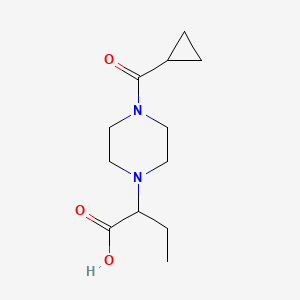
2-(4-(Cyclopropancarbonyl)piperazin-1-yl)butansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Diese Verbindung wurde in Patenten im Zusammenhang mit der Krebsbehandlung identifiziert, insbesondere in Polymorphen, die in therapeutischen Formulierungen verwendet werden . Seine strukturelle Ähnlichkeit mit bekannten therapeutischen Wirkstoffen legt nahe, dass es an der Hemmung der Proliferation von Krebszellen oder an der Verbesserung bestehender Krebsbehandlungen beteiligt sein könnte.
Pharmazeutische Verunreinigungen
Sigma-Aldrich listet verschiedene Analoga von Aripiprazol auf, einem Medikament, das hauptsächlich zur Behandlung von Schizophrenie und bipolaren Störungen eingesetzt wird, was darauf hindeutet, dass diese Verbindung als Referenzmaterial zur Identifizierung von Verunreinigungen in pharmazeutischen Produkten dienen könnte .
Wirkmechanismus
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid acts as an inhibitor of enzymes, as an activator of receptors, and as a substrate for drug metabolism. It has been shown to inhibit the activity of enzymes involved in drug metabolism, including cytochrome P450 enzymes, and to activate the activity of receptors involved in drug metabolism, such as the serotonin and dopamine receptors. It has also been shown to act as a substrate for drug metabolism, allowing drugs to be metabolized more efficiently.
Biochemical and Physiological Effects
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, including cytochrome P450 enzymes, and to activate the activity of receptors involved in drug metabolism, such as the serotonin and dopamine receptors. It has also been shown to act as a substrate for drug metabolism, allowing drugs to be metabolized more efficiently. In addition, it has been shown to have anti-inflammatory and anti-cancer activities, as well as to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, it is not soluble in water and must be dissolved in organic solvents. Additionally, it is not very soluble in some organic solvents, making it difficult to work with in some experiments.
Zukünftige Richtungen
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)butanoic acidno-piperidine-2-carboxylic acid has a wide range of potential applications in scientific research. In the future, it could be used to study the structure and function of enzymes, to identify and characterize novel drug targets, and to study the mechanism of action of drugs. It could also be used to study the pharmacology of drugs, to develop new drugs and therapies, and to study the mechanism of action of drugs. Additionally, it could be used to study the effects of environmental pollutants on drug metabolism, and to study the effects of drugs on the environment. Finally, it could be used to develop new therapeutic agents, such as inhibitors of enzymes involved in drug metabolism, activators of receptors involved in drug metabolism, and substrates for drug metabolism.
Eigenschaften
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-10(12(16)17)13-5-7-14(8-6-13)11(15)9-3-4-9/h9-10H,2-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWZZGAEJJMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



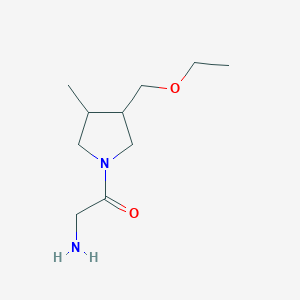

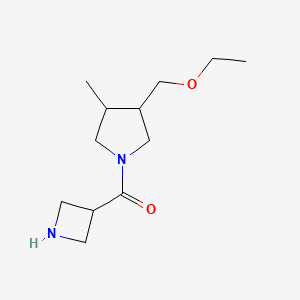

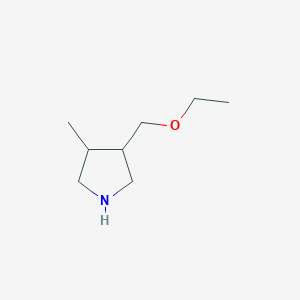
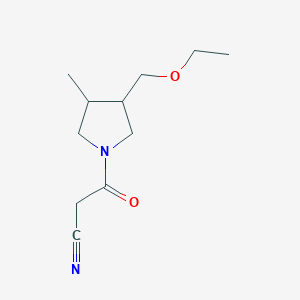






![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
